molecular formula C7H5N3O3 B13006260 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B13006260
M. Wt: 179.13 g/mol
InChI Key: OJLSUKAKEXVXIM-UHFFFAOYSA-N
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Description

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole-2-carboxylic acid with hydrazine derivatives under acidic conditions can lead to the formation of the desired triazine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of transition metal catalysts and high-temperature conditions to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazine compounds, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is a building block in the development of pharmaceutical agents, such as kinase inhibitors and antiviral drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

Uniqueness

What sets 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid apart is its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-5-1-4(7(12)13)2-10(5)9-3-8-6/h1-3H,(H,12,13)(H,8,9,11)

InChI Key

OJLSUKAKEXVXIM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1C(=O)O

Origin of Product

United States

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